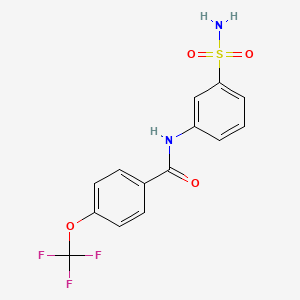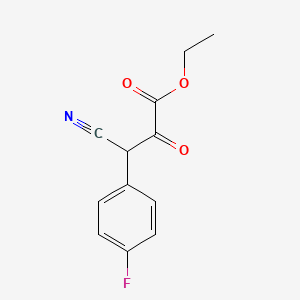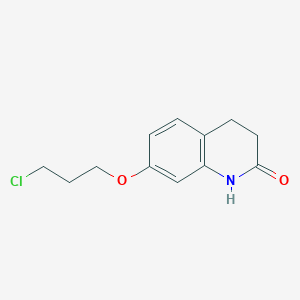
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone is a chemical compound belonging to the quinoline family It is characterized by the presence of a chloropropoxy group attached to the quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloropropoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: This compound shares a similar quinoline core but has different substituents, which may result in distinct chemical and biological properties.
7-(3-Chloropropoxy)-4-chloroquinazoline: Another related compound with a quinazoline core, differing in the position and nature of the substituents.
Uniqueness
7-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58022-96-1 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
7-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15) |
Clave InChI |
NQCVIXJSFZMILF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


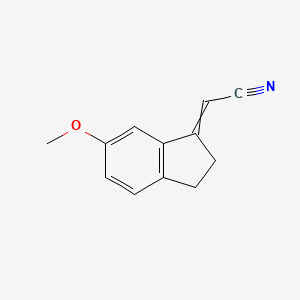
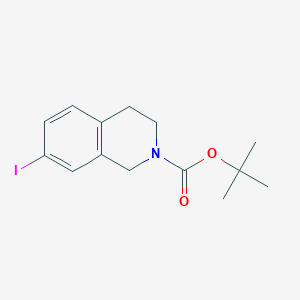
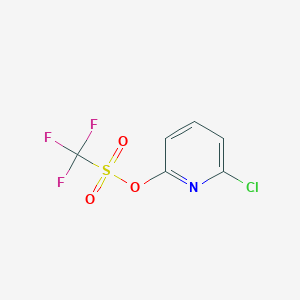
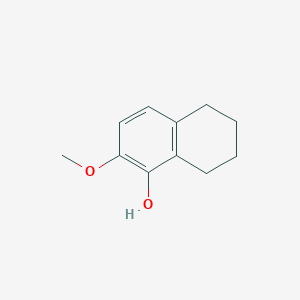
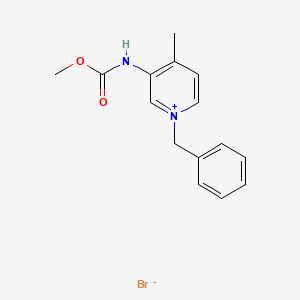
![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8690149.png)
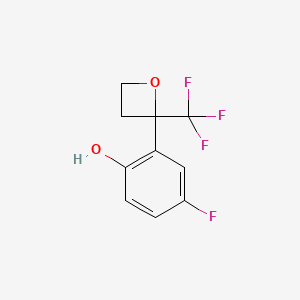
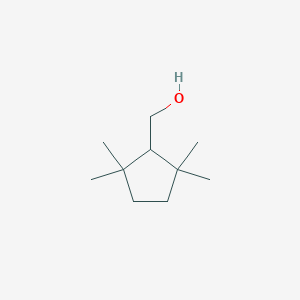
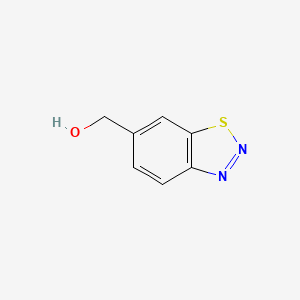
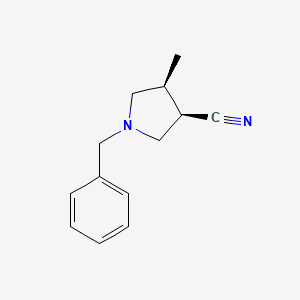
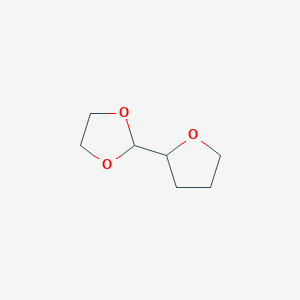
![O-[1-(2-methylpropoxy)ethyl]hydroxylamine](/img/structure/B8690187.png)
